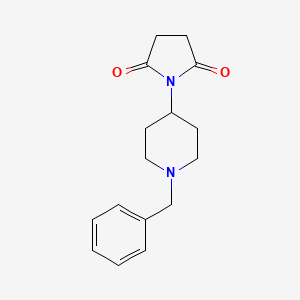
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine-2,5-dione ring structure linked to a benzylpiperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione typically involves the construction of the pyrrolidine-2,5-dione ring followed by the introduction of the benzylpiperidine group. One common method involves the reaction of a suitable pyrrolidine-2,5-dione precursor with a benzylpiperidine derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under specific temperature and solvent conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(1-Benzylpiperidin-4-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:
Pyrrolidine-2,5-dione derivatives: These compounds share the pyrrolidine-2,5-dione core structure but differ in their substituents.
Benzylpiperidine derivatives: Compounds with a benzylpiperidine moiety but different functional groups attached.
The uniqueness of this compound lies in its specific combination of the pyrrolidine-2,5-dione and benzylpiperidine structures, which may confer distinct biological and chemical properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Further research and development may uncover new uses and insights into its mechanism of action and interactions with other compounds.
Propiedades
Fórmula molecular |
C16H20N2O2 |
|---|---|
Peso molecular |
272.34 g/mol |
Nombre IUPAC |
1-(1-benzylpiperidin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c19-15-6-7-16(20)18(15)14-8-10-17(11-9-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2 |
Clave InChI |
KXXHUJOTZWXXQW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1N2C(=O)CCC2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


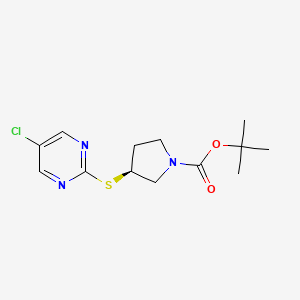
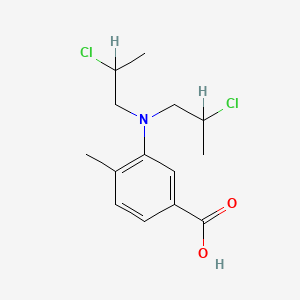
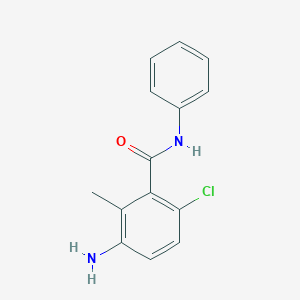
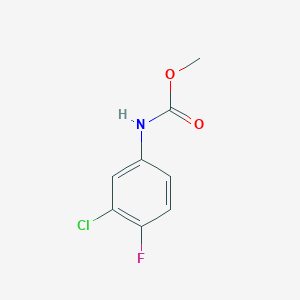
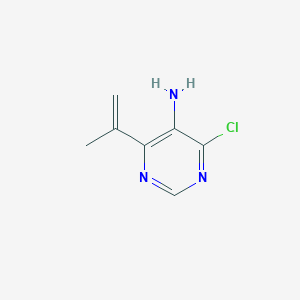
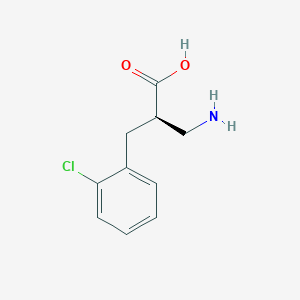

![ethyl 7-oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13976289.png)
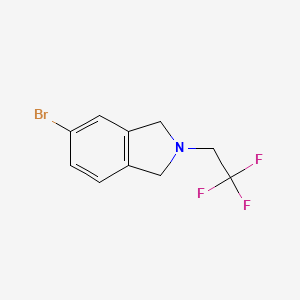
![4-[[3-(Chloromethyl)-5-methyl-4H-1,2,4-triazol-4-yl]methyl]benzonitrile](/img/structure/B13976301.png)
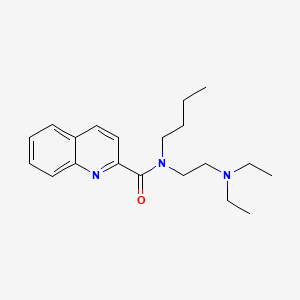
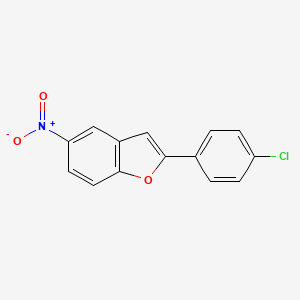
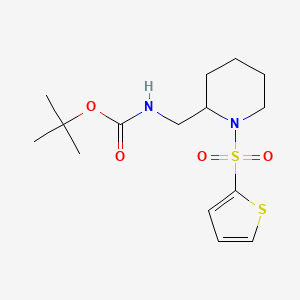
![3-bromo-5-fluoro-1-trityl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13976329.png)
